molecular formula C12H10Br2O B14733051 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol CAS No. 5467-60-7

2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol

Cat. No.: B14733051
CAS No.: 5467-60-7
M. Wt: 330.01 g/mol
InChI Key: AWFRBCYGBWRNSE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is an organic compound with the molecular formula C12H10Br2O. It is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and a hydroxyl group attached to an ethyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol typically involves the bromination of naphthalene derivatives followed by the introduction of an ethyl chain with a hydroxyl group. One common method involves the bromination of 4-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1-bromonaphthalene is then reacted with ethylene oxide under acidic conditions to introduce the hydroxyl group, forming this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming 1-(4-bromonaphthalen-1-yl)ethanol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of 1-(4-bromonaphthalen-1-yl)ethanol derivatives.

    Oxidation: Formation of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone.

    Reduction: Formation of 1-(4-bromonaphthalen-1-yl)ethanol.

Scientific Research Applications

2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-chloronaphthalen-1-yl)ethanol: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-Bromonaphthalen-1-yl)ethanol: Lacks the second bromine atom.

    2-Bromo-1-(4-bromonaphthalen-1-yl)ethanone: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

2-Bromo-1-(4-bromonaphthalen-1-yl)ethanol is unique due to the presence of two bromine atoms and a hydroxyl group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with various molecular targets.

Properties

CAS No.

5467-60-7

Molecular Formula

C12H10Br2O

Molecular Weight

330.01 g/mol

IUPAC Name

2-bromo-1-(4-bromonaphthalen-1-yl)ethanol

InChI

InChI=1S/C12H10Br2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6,12,15H,7H2

InChI Key

AWFRBCYGBWRNSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(CBr)O

Origin of Product

United States

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